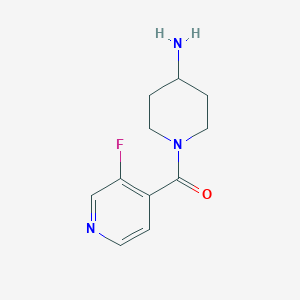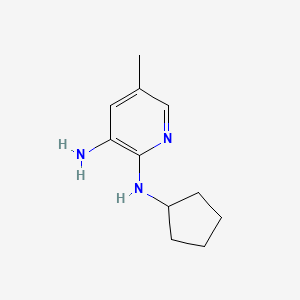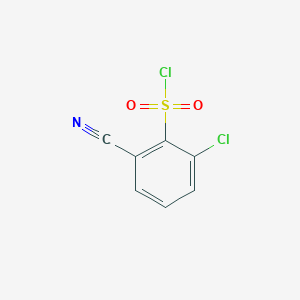
Ácido 1-(ciclopent-3-eno-1-carbonil)pirrolidina-3-carboxílico
Descripción general
Descripción
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It features a cyclopentene ring fused to a pyrrolidine ring, with a carboxylic acid functional group
Aplicaciones Científicas De Investigación
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
The synthesis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Cyclopentene-1-carboxylic acid preparation: This can be synthesized through the catalytic hydrogenation of cyclopentadiene followed by oxidation.
Pyrrolidine-3-carboxylic acid preparation: This can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Coupling reaction: The final step involves coupling cyclopentene-1-carboxylic acid with pyrrolidine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the carboxylic acid group, forming amides or esters.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include ketones, alcohols, amines, amides, and esters.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:
Cyclopentene-1-carboxylic acid: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in applications.
Pyrrolidine-3-carboxylic acid:
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which may affect its chemical properties and reactivity.
Propiedades
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVIYFNWQARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)



![ethyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B1466258.png)
![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)


![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1466271.png)
